5-Cyclopentylidene-2-sulfanylidene-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopentylidene-2-sulfanylidene-4-thiazolidinone is a member of thiazolidines and a thiocarbonyl compound.
Scientific Research Applications
Antimicrobial Properties
5-Cyclopentylidene-2-sulfanylidene-4-thiazolidinone derivatives have demonstrated antimicrobial properties. For instance, certain thiazolidinone and thiazolidine derivatives, including those related to this compound, have shown promising activities as antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010). Additionally, novel 2-thioxo-4-thiazolidinones have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Anticonvulsant Activity
4-Thiazolidinones bearing a sulfonamide group have been tested for their anticonvulsant activity, with several compounds exhibiting significant effects against animal models of seizures (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Anticancer Potential
4-Thiazolidinone-based compounds, related to this compound, have been evaluated for their impact on cytotoxicity and the apoptotic process in cancer cell lines. Studies suggest these compounds have potential in anticancer therapies (Szychowski et al., 2017).
Synthesis and Characterization
There has been considerable research into the synthesis and characterization of various 4-thiazolidinone derivatives. For example, studies have focused on the crystal and molecular structure of sulfur-containing heterocyclic ring compounds, including thiazolidinones (Amirthalingam & Muralidharan, 1972). Additionally, research into the synthesis of novel enaminones, azolopyrimidines, and 2-arylimino-5-arylidene-4-thiazolidinones has expanded the understanding of these compounds' chemical properties (Behbehani & Ibrahim, 2012).
Analytical and Voltammetric Applications
Research has also been conducted on the voltammetric and analytical applications of fluorine-substituted spirosteroidal thiazolidinone derivatives of sulfa drugs, highlighting their potential in analytical chemistry (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Heterocyclic Synthesis
The compound has been utilized in heterocyclic synthesis, with studies focusing on the synthesis of bis 4-thiazolidinones, bis thiazoles, and bis 4-amino-thiazole derivatives, thus contributing to the development of new synthetic methodologies (Thabet, 2011).
Green Chemistry Approach
Finally, the application of this compound in green chemistry has been explored, particularly in the synthesis of 4-thiazolidinone-5-carboxylic acid using Deep Eutectic Solvent (DES) mediated multicomponent synthesis (Shaikh et al., 2022).
properties
Molecular Formula |
C8H9NOS2 |
---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-cyclopentylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H9NOS2/c10-7-6(12-8(11)9-7)5-3-1-2-4-5/h1-4H2,(H,9,10,11) |
InChI Key |
GVQMNRSQVSQAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(=O)NC(=S)S2)C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.